Cas no 1001757-56-7 (4-Bromo-1-(2-fluorobenzyl)-1H-pyrazol-3-amine)
1001757-56-7 structure
Product Name:4-Bromo-1-(2-fluorobenzyl)-1H-pyrazol-3-amine
CAS-nummer:1001757-56-7
MF:C10H9BrFN3
MW:270.100964307785
MDL:MFCD02254032
CID:2621328
PubChem ID:7022267
Update Time:2025-04-21
4-Bromo-1-(2-fluorobenzyl)-1H-pyrazol-3-amine Chemische en fysische eigenschappen
Naam en identificatie
-
- AKOS B001333
- ART-CHEM-BB B001333
- 4-BROMO-1-(2-FLUOROBENZYL)-1H-PYRAZOL-3-AMINE
- 4-BROMO-1-(2-FLUORO-BENZYL)-1H-PYRAZOL-3-YLAMINE
- DTXSID701213582
- AKOS000304464
- AB01304593-01
- MFCD02254032
- BQB75756
- NCGC00307189-01
- CS-0240335
- EN300-227893
- STK312837
- G55142
- 1001757-56-7
- 4-bromo-1-[(2-fluorophenyl)methyl]pyrazol-3-amine
- 4-Bromo-1-[(2-fluorophenyl)methyl]-1H-pyrazol-3-amine
- BBL038994
- 4-Bromo-1-(2-fluorobenzyl)-1H-pyrazol-3-amine
-
- MDL: MFCD02254032
- Inchi: 1S/C10H9BrFN3/c11-8-6-15(14-10(8)13)5-7-3-1-2-4-9(7)12/h1-4,6H,5H2,(H2,13,14)
- InChI-sleutel: QFZUXIIBOIRIPL-UHFFFAOYSA-N
- LACHT: BrC1C(N)=NN(C=1)CC1C=CC=CC=1F
Berekende eigenschappen
- Exacte massa: 268.99639Da
- Monoisotopische massa: 268.99639Da
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 2
- Aantal waterstofbondacceptatoren: 3
- Zware atoomtelling: 15
- Aantal draaibare bindingen: 2
- Complexiteit: 217
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 2.3
- Topologisch pooloppervlak: 43.8Ų
Experimentele eigenschappen
- Dichtheid: 1.6±0.1 g/cm3
- Kookpunt: 402.8±40.0 °C at 760 mmHg
- Vlampunt: 197.4±27.3 °C
- Dampfdruk: 0.0±0.9 mmHg at 25°C
4-Bromo-1-(2-fluorobenzyl)-1H-pyrazol-3-amine Beveiligingsinformatie
- Signaalwoord:warning
- Gevaarverklaring: H303吞入可能有害+H313皮肤接触可能有害+H333吸入可能对身体有害
- Waarschuwingsverklaring: P264+P280+P305+P351+P338+P337+P313
- Veiligheidsinstructies: H303+H313+H333
- Opslagvoorwaarde:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
4-Bromo-1-(2-fluorobenzyl)-1H-pyrazol-3-amine Prijsmeer >>
| Gerelateerde categorieën | No. | Product Name | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 030544-250mg |
4-Bromo-1-(2-fluoro-benzyl)-1 H -pyrazol-3-ylamine |
1001757-56-7 | 250mg |
£182.00 | 2022-03-01 | ||
| Fluorochem | 030544-1g |
4-Bromo-1-(2-fluoro-benzyl)-1 H -pyrazol-3-ylamine |
1001757-56-7 | 1g |
£363.00 | 2022-03-01 | ||
| Fluorochem | 030544-5g |
4-Bromo-1-(2-fluoro-benzyl)-1 H -pyrazol-3-ylamine |
1001757-56-7 | 5g |
£963.00 | 2022-03-01 | ||
| Apollo Scientific | PC410300-1g |
4-Bromo-1-(2-fluorobenzyl)-1H-pyrazol-3-amine |
1001757-56-7 | 1g |
£355.00 | 2025-02-21 | ||
| abcr | AB498023-100 mg |
4-Bromo-1-(2-fluorobenzyl)-1H-pyrazol-3-amine |
1001757-56-7 | 100MG |
€231.60 | 2022-03-01 | ||
| abcr | AB498023-250 mg |
4-Bromo-1-(2-fluorobenzyl)-1H-pyrazol-3-amine |
1001757-56-7 | 250MG |
€275.80 | 2022-03-01 | ||
| abcr | AB498023-500 mg |
4-Bromo-1-(2-fluorobenzyl)-1H-pyrazol-3-amine |
1001757-56-7 | 500MG |
€409.30 | 2022-03-01 | ||
| abcr | AB498023-1 g |
4-Bromo-1-(2-fluorobenzyl)-1H-pyrazol-3-amine |
1001757-56-7 | 1g |
€486.60 | 2022-03-01 | ||
| abcr | AB498023-5 g |
4-Bromo-1-(2-fluorobenzyl)-1H-pyrazol-3-amine |
1001757-56-7 | 5g |
€1,185.30 | 2022-03-01 | ||
| Chemenu | CM483132-1g |
4-Bromo-1-(2-fluorobenzyl)-1H-pyrazol-3-amine |
1001757-56-7 | 97% | 1g |
$109 | 2022-06-14 |
4-Bromo-1-(2-fluorobenzyl)-1H-pyrazol-3-amine Gerelateerde literatuur
-
Sandip Gangadhar Balwe,Yeon Tae Jeong Org. Biomol. Chem., 2018,16, 1287-1296
-
Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
-
Robert P. Davies,Maria A. Giménez,Laura Patel,Andrew J. P. White Dalton Trans., 2008, 5705-5707
-
4. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
-
Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
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